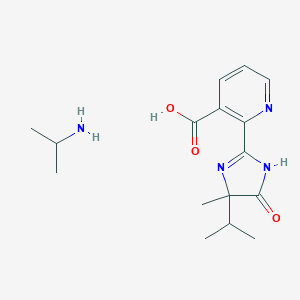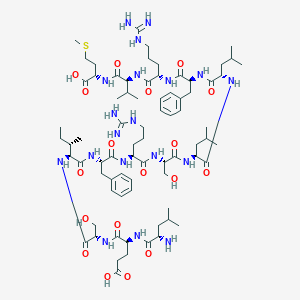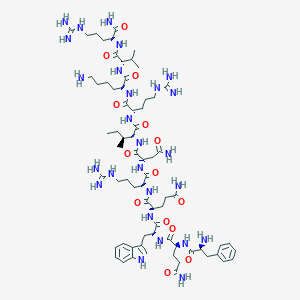
カリジン
概要
説明
H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH の配列を持つデカペプチドです . カリジンはアミノペプチダーゼ酵素によってブラジキニンに変換され、カルボキシペプチダーゼMとNの基質としても機能します .
2. 製法
合成経路と反応条件: カリジンは、組織カリクレインの作用によりキニンゲンのタンパク質分解によって生成されます . このプロセスには、低分子量キニンゲンの切断によるカリジンの生成が含まれます。この反応は通常、組織カリクレインが酵素として作用する生理的条件下で起こります。
工業的生産方法: 産業では、カリジンは組換えDNA技術を用いて組織カリクレインを生成し、それを用いてキニンゲンを切断してカリジンを生成することで合成することができます。 この方法は、高収率で高純度の化合物を保証します .
科学的研究の応用
Kallidin has a wide range of applications in scientific research, including:
作用機序
カリジンは、主にブラジキニンB2受容体であるブラジキニン受容体と結合することでその効果を発揮します . この受容体はGタンパク質共役受容体であり、ホスホリパーゼC経路を含むいくつかの下流シグナル伝達経路を活性化し、その結果、イノシトール三リン酸とジアシルグリセロールが生成されます . これらのセカンドメッセンジャーは、カルシウムイオンの放出とプロテインキナーゼCの活性化をもたらし、最終的に血管拡張、血管透過性の増加、疼痛感覚などのさまざまな生理学的効果を引き起こします .
類似の化合物:
ブラジキニン: カリジンと非常に似ていますが、N末端のリスイン残基がありません.
Des-Arg9-ブラジキニン: C末端のアルギニン残基を失ったブラジキニンの代謝産物です.
Des-Arg10-カリジン: C末端のアルギニン残基を失ったカリジンの代謝産物です.
ユニークな特徴: カリジンは、ブラジキニンと比較してN末端にリスイン残基が追加されているため、構造的にユニークです . この構造の違いにより、カリジンは異なる酵素や受容体と相互作用し、異なる生理学的効果をもたらします .
生化学分析
Biochemical Properties
Kallidin is produced on cell surfaces by limited proteolysis from their precursors, the kininogens . It is processed by kinin-liberating enzymes named kallikreins . Tissue kallikrein mostly utilizes L-kininogen as the substrate to produce the kinin kallidin, whereas plasma kallikrein acts mostly if not exclusively on H-kininogen to generate the bradykinin hormone .
Cellular Effects
Kallidin plays a significant role in various cellular processes. It acts as a vasodilator and an inflammatory mediator in various signaling cascades . It is associated with inflammatory response pathway mediating diverse functions in vascular permeability like thrombosis and blood coagulation .
Molecular Mechanism
Kallidin exerts its effects at the molecular level through its interactions with various biomolecules. It binds to G-protein-coupled receptors and triggers Ca2±dependent nitric oxide and/or prostaglandin-dependent signaling pathways .
Temporal Effects in Laboratory Settings
It is known that Kallidin is a short-lived peptide hormone , indicating that its effects may be transient and could change over time.
Metabolic Pathways
Kallidin is involved in the kallikrein–kinin system (KKS), a metabolic pathway associated with inflammatory response . It interacts with various enzymes and cofactors within this pathway .
準備方法
Synthetic Routes and Reaction Conditions: Kallidin is produced by the proteolytic cleavage of kininogen through the action of tissue kallikrein . The process involves the cleavage of low-molecular-weight kininogen to produce kallidin. This reaction typically occurs under physiological conditions, with tissue kallikrein acting as the enzyme.
Industrial Production Methods: In an industrial setting, kallidin can be synthesized using recombinant DNA technology to produce tissue kallikrein, which is then used to cleave kininogen to produce kallidin. This method ensures a high yield and purity of the compound .
化学反応の分析
反応の種類: カリジンは、以下を含むいくつかの種類の反応を受けます。
一般的な試薬と条件:
アミノペプチダーゼ酵素: カリジンをブラジキニンに変換します。
カルボキシペプチダーゼMとN: カリジンをより小さなペプチドに分解します.
主要な生成物:
ブラジキニン: アミノペプチダーゼによるカリジンへの作用によって形成されます.
Des-Arg10-カリジン: カルボキシペプチダーゼの作用によって形成されます.
4. 科学研究への応用
カリジンは、以下を含む科学研究において幅広い用途があります。
類似化合物との比較
Bradykinin: A nonapeptide that is very similar to kallidin but lacks the lysine residue at the N-terminal end.
Des-Arg9-Bradykinin: A metabolite of bradykinin that has lost the C-terminal arginine residue.
Des-Arg10-Kallidin: A metabolite of kallidin that has lost the C-terminal arginine residue.
Uniqueness: Kallidin is unique in its structure due to the presence of an additional lysine residue at the N-terminal end compared to bradykinin . This structural difference allows kallidin to interact with different enzymes and receptors, leading to distinct physiological effects .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSKZKQBTVLYEQ-FSLKYBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N17O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895018 | |
| Record name | Kallidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342-10-9 | |
| Record name | Kallidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kallidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bradykinin, N2-l-lysyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


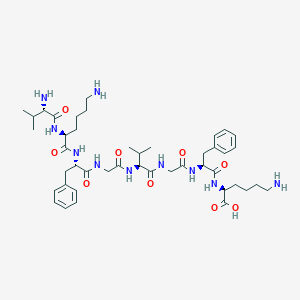


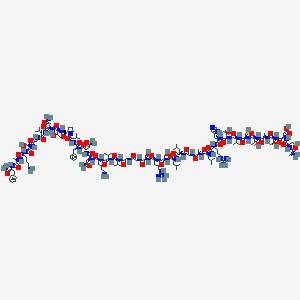
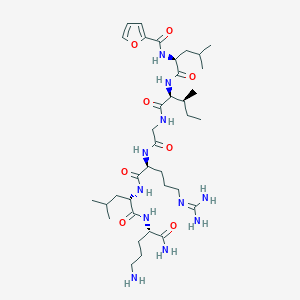
![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)
